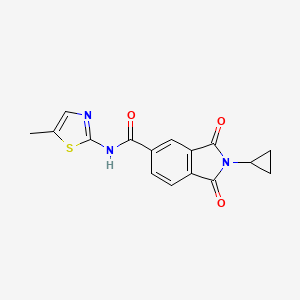
2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of isoindole derivatives.
- The systematic name reveals its structure:
2-cyclopropyl: Indicates a cyclopropyl group attached to the isoindole ring.
N-(5-methyl-1,3-thiazol-2-yl): Refers to a thiazole ring with a methyl substituent at position 5.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Describes the core isoindole structure with a carboxamide group.
- Isoindole compounds often exhibit interesting biological activities and are studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Studied for its reactivity, stability, and novel synthetic methodologies.
Biology: Investigated as potential bioactive compounds (e.g., antimicrobial, antitumor).
Medicine: Screening for pharmacological properties, including enzyme inhibition or receptor binding.
Industry: May serve as building blocks for drug development or materials science.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-8-7-17-16(23-8)18-13(20)9-2-5-11-12(6-9)15(22)19(14(11)21)10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,17,18,20) |
InChI Key |
SMMPOKYUSNUAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















